m-PEG10-アミン

概要

説明

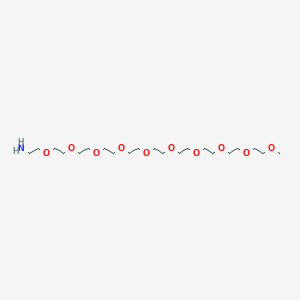

M-PEG10-amine is a non-cleavable 10 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs). It is also a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .

Synthesis Analysis

M-PEG10-amine is used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . The amino group of m-PEG10-amine readily reacts with carboxylic acids and activated esters to form an amide bond. It can also react with carbonyl groups such as ketone and aldehyde under reductive amination conditions to form a C-N bond .Molecular Structure Analysis

The chemical formula of m-PEG10-amine is C21H45NO10 . It has a molecular weight of 471.59 .Chemical Reactions Analysis

M-PEG10-amine linker contains an amino group and methoxy group on the ends. The amino group readily reacts with carboxylic acids and activated esters to form an amide bond. It can also react with carbonyl groups such as ketone and aldehyde under reductive amination conditions to form a C-N bond .Physical And Chemical Properties Analysis

M-PEG10-amine has a chemical formula of C21H45NO10 and a molecular weight of 471.58 .科学的研究の応用

mRNAデリバリー

m-PEG10-アミン(別名PEG10)は、mRNAデリバリーの分野で使用されてきました。 研究者は、PEG10が自身のmRNAをパッケージ化し、mRNAデリバリーのために擬似型化できることを発見しました {svg_1}。 PEG10のmRNAカーゴは、Peg10の非翻訳領域に挟まれた目的の遺伝子によって再プログラムできます {svg_2}。 この再プログラム可能性は、マウスとヒトのPEG10を両方とも設計して、特定のRNAをパッケージ化、分泌、デリバリーすることで、細胞デリバリーのための選択的内因性カプセル化(SEND)を開発するために使用されてきました {svg_3}.

タンパク質研究

PEG10は、ヒトレトロトランスポゾン由来のインプリント遺伝子です。 PEG10のmRNAは、2つのタンパク質アイソフォームをコードします。Gag様タンパク質(RF1 PEG10)は読み枠1によってコードされ、Gag-Pol様ポリタンパク質(RF1/RF2 PEG10)は読み枠1と2によってコードされます {svg_4}。 これは、これらのタンパク質の機能とその様々な生物学的プロセスにおける役割を研究するために、タンパク質研究で使用されてきました {svg_5}.

細胞増殖

研究は、PEG10の過剰発現は細胞増殖の増加につながる可能性があることを示しています {svg_6}。 これは、PEG10が細胞の成長と発達に関連する研究で使用できることを示唆しています {svg_7}.

細胞生存率

研究は、PEG10が細胞生存率において重要な役割を果たしていることを示しています {svg_8}。 PEG10によるトランスフェクションは細胞生存率に悪影響を及ぼし、それが細胞死と生存に関連する研究で使用できることを示唆しています {svg_9}.

プロテオミクス

ポリエチレングリコール(PEG)は、m-PEG10-アミンを含め、プロテオミクスやその他の生物学的研究方法で使用されます {svg_10}。 特定の官能基で活性化された定義された長さ(MW)のポリエチレングリコール誘導体の入手可能性により、これらの分野におけるPEGの正確で汎用性の高いアプリケーションが可能になります {svg_11}.

治療用デリバリー

PEG10が特定のRNAをパッケージ化、分泌、デリバリーする能力は、効率的な治療用デリバリーモダリティを開発するために使用されてきました {svg_12}。 これは、PEG10が新しい治療用デリバリー方法の開発に使用できることを示唆しています {svg_13}.

作用機序

Target of Action

m-PEG10-amine is primarily used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The primary targets of m-PEG10-amine are the proteins or enzymes that these ADCs or PROTACs are designed to interact with . For instance, in the context of cancer research, Paternally Expressed Gene 10 (PEG10) has been identified as a target . PEG10 is an oncogene implicated in the proliferation, apoptosis, and metastasis of tumors .

Mode of Action

m-PEG10-amine acts as a linker molecule in the formation of ADCs and PROTACs . It connects the antibody or ligand to the drug or degrader molecule, enabling the selective delivery of the therapeutic agent to the target protein . The hydrophilic Polyethylene Glycol (PEG) spacer in m-PEG10-amine increases solubility in aqueous media .

Biochemical Pathways

The biochemical pathways affected by m-PEG10-amine depend on the specific ADC or PROTAC it is part of. For example, in the case of PEG10, it has been found to be associated with resistance to cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors in breast cancer . High PEG10 expression suppresses p21, a natural CDK inhibitor, and SIAH1, a post-translational degrader of ZEB1, augmenting CDK4/6 inhibitor resistance .

Pharmacokinetics

The pharmacokinetics of m-PEG10-amine would be largely determined by the specific ADC or PROTAC it is incorporated intoThe pegylation of therapeutic agents with m-peg10-amine can enhance their stability, solubility, and potentially their bioavailability .

Result of Action

The result of m-PEG10-amine’s action is the formation of stable ADCs or PROTACs that can selectively target specific proteins . In the context of PEG10, targeting it with m-PEG10-amine-based constructs can overcome resistance to CDK4/6 inhibitors, inhibit proliferation of resistant cells, and suppress epithelial–mesenchymal transition .

Action Environment

The action of m-PEG10-amine can be influenced by various environmental factors such as pH and temperature. For instance, the reaction of m-PEG10-amine with activated N-hydroxysuccinimide (NHS) esters to form a stable amide bond readily occurs at pH 7-9 . The stability, efficacy, and action of the resulting ADCs or PROTACs can also be influenced by the biological environment they are introduced into.

Safety and Hazards

生化学分析

Biochemical Properties

m-PEG10-amine plays a significant role in biochemical reactions, particularly in the formation of ADCs and PROTACs . It interacts with various enzymes and proteins during these processes. The nature of these interactions is primarily binding, facilitating the formation of these complex molecules .

Cellular Effects

The effects of m-PEG10-amine on cells are primarily observed in its role as a linker in ADCs and PROTACs . It influences cell function by enabling the targeted delivery of drugs in ADCs and the degradation of specific proteins in PROTACs . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

m-PEG10-amine exerts its effects at the molecular level through its role as a linker . In ADCs, it binds the antibody to the drug, allowing for targeted delivery . In PROTACs, it connects the ligand for the E3 ubiquitin ligase to the ligand for the target protein, enabling the selective degradation of the target protein .

Temporal Effects in Laboratory Settings

The effects of m-PEG10-amine over time in laboratory settings are primarily related to its stability as a linker . As a non-cleavable linker, it maintains its structure and function over time, contributing to the long-term effects of ADCs and PROTACs on cellular function .

Dosage Effects in Animal Models

The effects of m-PEG10-amine at different dosages in animal models would be indirectly observed through the effects of the ADCs and PROTACs it helps form . High doses could potentially lead to increased degradation of target proteins in the case of PROTACs .

Metabolic Pathways

m-PEG10-amine is involved in the metabolic pathways of ADCs and PROTACs . It interacts with enzymes during the synthesis of these molecules and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

m-PEG10-amine is transported and distributed within cells as part of ADCs and PROTACs . Its localization or accumulation would depend on the properties of the ADC or PROTAC it is part of .

Subcellular Localization

The subcellular localization of m-PEG10-amine would be determined by the ADC or PROTAC it is part of . It could be directed to specific compartments or organelles based on the targeting signals of the ADC or PROTAC .

特性

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H45NO10/c1-23-4-5-25-8-9-27-12-13-29-16-17-31-20-21-32-19-18-30-15-14-28-11-10-26-7-6-24-3-2-22/h2-22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVILNPVFPORAFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H45NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline](/img/structure/B609147.png)

![1-[(5,5-dioxido-4H-thieno[3,2-c]thiochromen-2-yl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B609148.png)

![N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide](/img/structure/B609151.png)

![2-ethyl-N-[4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B609152.png)

![N-ethyl-N-(7-methoxy-1-methylpyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B609153.png)

![1-[4-(4-cyanophenyl)phenyl]-3-[4-(1H-imidazo[4,5-b]pyridin-7-yl)phenyl]urea](/img/structure/B609158.png)

![5-[(3-acetylphenoxy)methyl]-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]-1,2-oxazole-3-carboxamide](/img/structure/B609161.png)

![2-[(Cyclopropylsulfonyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B609162.png)

![N-[3-oxo-3-[[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]propyl]-4-(trifluoromethoxy)-benzamide](/img/structure/B609164.png)

![4-[3-[4-[(R)-(3-fluorophenyl)-hydroxy-pyridin-2-ylmethyl]piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609167.png)